2-(2-Methylphenoxy)pyridin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

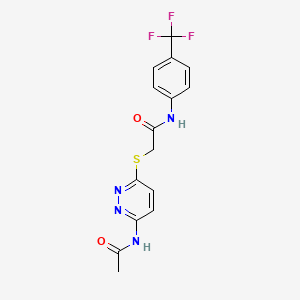

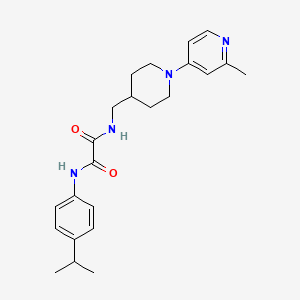

2-(2-Methylphenoxy)pyridin-3-amine is a compound with the molecular weight of 200.24 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H12N2O/c1-9-5-2-3-7-11(9)15-12-10(13)6-4-8-14-12/h2-8H,13H2,1H3 . This indicates the presence of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule. Physical and Chemical Properties Analysis

This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Intramolecular Hydrogen Bonding and Tautomerism

Research on similar Schiff bases indicates the importance of intramolecular hydrogen bonding and tautomerism in determining the structural and chemical properties of compounds. For instance, studies on N-(2-pyridil)-salicylidene and related compounds reveal tautomeric equilibrium in different solvents, which is crucial for understanding their reactivity and interaction with other molecules. This knowledge could be applied to 2-(2-Methylphenoxy)pyridin-3-amine to predict its behavior in various chemical environments (Nazır et al., 2000).

Catalytic Activity and Functional Modeling

The compound's structural features, similar to those in studies of iron(III) complexes with tetradentate monophenolate ligands, suggest potential applications in catalysis and as models for enzymatic processes. Research demonstrates the role of ligand properties in influencing the activity of catechol 1,2-dioxygenases, enzymes critical in biological systems for the degradation of aromatic compounds. This insight could guide the development of catalysts for environmental or synthetic organic chemistry applications involving this compound (Velusamy et al., 2004).

Corrosion Inhibition

Studies on Schiff base compounds containing oxygen, nitrogen, and sulfur donors highlight their effectiveness as corrosion inhibitors for metals. Given the structural similarities, this compound could be investigated for its potential to act as a corrosion inhibitor, offering protection against corrosion in industrial applications (Leçe et al., 2008).

Polymerization Catalysis

The amine-functionalized phenolate ligands have been explored for their role in the copolymerization of cyclohexene oxide and carbon dioxide, leading to polycarbonates with low molecular weight and narrow dispersities. This suggests possible applications of this compound in polymer science, especially in the development of environmentally friendly polymers (Devaine-Pressing et al., 2015).

Coordination Chemistry and Magnetism

The synthesis and study of manganese(II) complexes with ligands derived from aminomethylpyridine indicate the potential for this compound to form metal complexes. These complexes have applications in magnetism and could be studied for their magnetic properties, offering insights into new materials for technology and research (Wu et al., 2004).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 2-(2-Methylphenoxy)pyridin-3-amine are not mentioned in the available resources, there is ongoing research in the field of pyridine-based compounds. For instance, a recent study focused on the design and properties of bridged energetic pyridines derivatives . Such research could potentially provide new insights into the applications and properties of this compound.

Wirkmechanismus

Target of Action

This compound belongs to the class of organic compounds known as aminopyridines and derivatives . These are organic heterocyclic compounds containing an amino group attached to a pyridine ring .

Mode of Action

Based on its structural similarity to other aminopyridines, it may interact with its targets through hydrogen bonding and pi-stacking interactions, which are common in aminopyridines .

Biochemical Pathways

Aminopyridines and their derivatives have been reported to be involved in various biological processes, including neurotransmission, cellular metabolism, and enzymatic reactions .

Biochemische Analyse

Biochemical Properties

It is known that this compound interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a certain degree of stability and degradation over time .

Dosage Effects in Animal Models

The effects of 2-(2-Methylphenoxy)pyridin-3-amine vary with different dosages in animal models

Metabolic Pathways

It is known that this compound interacts with various enzymes or cofactors .

Transport and Distribution

It is known that this compound interacts with various transporters or binding proteins .

Subcellular Localization

It is known that this compound may be directed to specific compartments or organelles .

Eigenschaften

IUPAC Name |

2-(2-methylphenoxy)pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-5-2-3-7-11(9)15-12-10(13)6-4-8-14-12/h2-8H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNPOCWTPDHSKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=C(C=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954575-86-1 |

Source

|

| Record name | 2-(2-methylphenoxy)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[2-(azepan-1-yl)acetamido]-4-phenylthiophene-3-carboxylate](/img/structure/B2822645.png)

![7,8-Dihydro-3H-thiopyrano[3,2-d]pyrimidin-4(6H)-one](/img/structure/B2822649.png)

![(E)-1-[5-(2,4-dichlorophenyl)-2-furyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2822652.png)

![4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine](/img/structure/B2822657.png)

![1,6,7-trimethyl-3-(2-oxopropyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2822658.png)

![3-fluoro-4-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2822661.png)

![4-(4-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-methoxypyrimidine](/img/structure/B2822662.png)

![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B2822665.png)